
Teludipine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teludipine-d6 is a deuterium labeled Teludipine hydrochloride . Teludipine is a lipophilic calcium channel blocker . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C28H38N2O6 . It is a complex molecule with multiple functional groups . The exact structure can be found in databases like PubChem .
科学的研究の応用
Mechanisms of Action and Antiviral Activity
Antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and nucleotide reverse transcriptase inhibitors (NtRTIs), play a crucial role in the treatment of viral infections, especially HIV. These compounds, such as stavudine (d4T), lamivudine (3TC), and tenofovir (TDF), inhibit viral replication by targeting the viral reverse transcriptase enzyme. Their mechanisms of action involve incorporation into the viral DNA, leading to chain termination (Clercq, 2009).
Resistance Profiles
Resistance to antiviral drugs is a significant concern in the treatment of viral infections. Studies have shown that prolonged exposure to antiviral drugs, including NRTIs and NtRTIs, can lead to the development of resistant viral strains. For instance, stavudine and zidovudine have been associated with the development of resistance mutations in HIV-1-infected patients, affecting the efficacy of these drugs (De Wit et al., 2008).
Drug Repurposing and Neuroprotective Interventions
The concept of drug repurposing is gaining attention in the search for effective treatments for various conditions, including neurodegenerative diseases. A systematic approach to evaluate candidate oral neuroprotective interventions for conditions like secondary progressive multiple sclerosis has been developed, highlighting the potential for repurposing existing drugs for new therapeutic applications (Vesterinen et al., 2015).
Safety and Hazards
作用機序
Target of Action
Teludipine-d6 is a deuterium-labeled variant of Teludipine . Teludipine, the parent compound, is primarily a lipophilic calcium channel blocker . Calcium channels are the primary targets of this compound. These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
As a calcium channel blocker, this compound inhibits the function of calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a decrease in intracellular calcium concentrations, which can result in vasodilation and a reduction in blood pressure.
Pharmacokinetics
The pharmacokinetics of this compound is influenced by its deuterium labeling . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
生化学分析
Biochemical Properties
Teludipine-d6 interacts with calcium channels, inhibiting their function . This interaction is crucial in its role as a calcium channel blocker. The nature of these interactions is primarily through binding to the calcium channels, thereby inhibiting the flow of calcium ions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of calcium channels . This inhibition can influence various cellular processes, including cell signaling pathways and cellular metabolism. By blocking calcium channels, this compound can alter the intracellular calcium concentration, which can have downstream effects on various cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with calcium channels . By binding to these channels, it inhibits the flow of calcium ions. This can lead to changes in gene expression and can influence the activity of various enzymes .
Metabolic Pathways
Given its role as a calcium channel blocker, it may interact with enzymes and cofactors involved in calcium signaling pathways .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Teludipine-d6 involves the incorporation of six deuterium atoms into the Teludipine molecule. This can be achieved by using deuterated reagents and solvents in the synthesis pathway.", "Starting Materials": [ "Teludipine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Teludipine is reacted with a deuterated acid chloride in the presence of a deuterated base to form a deuterated intermediate.", "Step 2: The deuterated intermediate is then reacted with a deuterated amine in the presence of a deuterated solvent to form Teludipine-d6.", "Step 3: The Teludipine-d6 product is purified using standard methods such as column chromatography or recrystallization." ] } | |
CAS番号 |
1246833-02-2 |
分子式 |
C28H38N2O6 |
分子量 |
504.657 |
IUPAC名 |
diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |
InChIキー |
DKLVJXTUCNPMDC-JKAPMHMVSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |
同義語 |
2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; GR 53992X-d6; GX 1296X-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



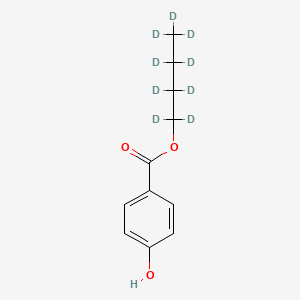
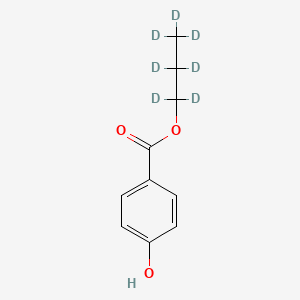

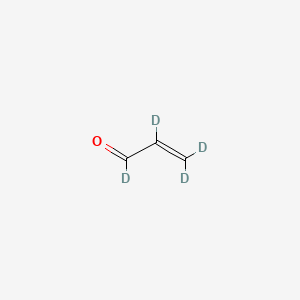
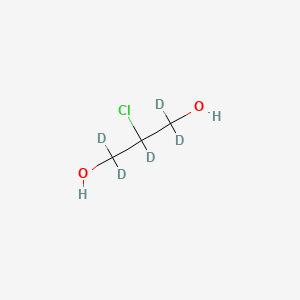

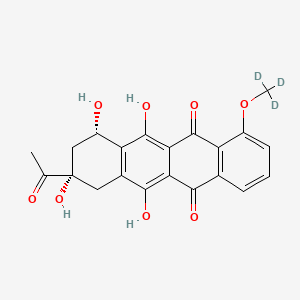
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)